![molecular formula C7H10ClFN2O2S B2615265 N-[(4-Chloro-1-methylpyrrol-2-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411244-76-1](/img/structure/B2615265.png)
N-[(4-Chloro-1-methylpyrrol-2-yl)methyl]-N-methylsulfamoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Chloro-1-methylpyrrol-2-yl)methyl]-N-methylsulfamoyl fluoride, also known as CMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CMF is a sulfonamide-based compound that has been shown to exhibit promising activity against a variety of diseases, including cancer, inflammation, and infectious diseases. In
作用機序
The mechanism of action of N-[(4-Chloro-1-methylpyrrol-2-yl)methyl]-N-methylsulfamoyl fluoride is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of several enzymes involved in cell proliferation and survival, including DNA topoisomerase II and protein kinase C. In addition, this compound has been shown to inhibit the activity of several signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt and MAPK/ERK pathways. In inflammatory cells, this compound has been shown to inhibit the production of several pro-inflammatory cytokines, including TNF-alpha and IL-6.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it is believed to have several effects on cellular metabolism and signaling. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for the elimination of cancer cells. In addition, this compound has been shown to inhibit the production of several angiogenic factors, which are involved in the formation of new blood vessels that supply nutrients to cancer cells. In inflammatory cells, this compound has been shown to inhibit the production of several pro-inflammatory cytokines, which are involved in the recruitment of immune cells to sites of inflammation.
実験室実験の利点と制限
One of the main advantages of N-[(4-Chloro-1-methylpyrrol-2-yl)methyl]-N-methylsulfamoyl fluoride for lab experiments is its ability to inhibit the activity of several key enzymes and signaling pathways involved in disease progression. This makes it a potentially useful tool for the study of disease mechanisms and the development of new therapies. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-[(4-Chloro-1-methylpyrrol-2-yl)methyl]-N-methylsulfamoyl fluoride in scientific research. One potential area of research is the development of new derivatives of this compound with improved solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer, inflammation, and infectious diseases. Finally, the use of this compound in combination with other drugs or therapies may also be explored as a way to enhance its effectiveness and reduce potential side effects.
合成法
The synthesis of N-[(4-Chloro-1-methylpyrrol-2-yl)methyl]-N-methylsulfamoyl fluoride involves several steps, starting with the reaction of 4-chloro-2-methylpyrrole with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with methylsulfonyl chloride to form the intermediate product, N-methylsulfonyl-4-chloro-2-methylpyrrole. Finally, treatment of the intermediate product with hydrogen fluoride gas yields the desired product, this compound.
科学的研究の応用
N-[(4-Chloro-1-methylpyrrol-2-yl)methyl]-N-methylsulfamoyl fluoride has been shown to exhibit promising activity against a variety of diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClFN2O2S/c1-10-4-6(8)3-7(10)5-11(2)14(9,12)13/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWSWVRKXIPVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1CN(C)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

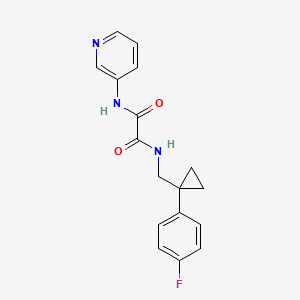


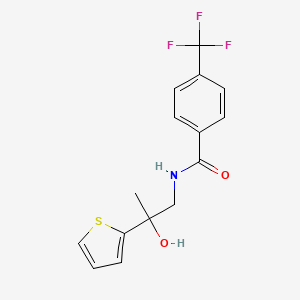
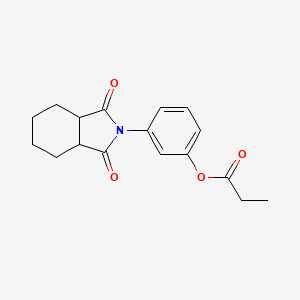
![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2615189.png)
![Spiro[3.5]nonane-9-carboxylic acid](/img/structure/B2615190.png)
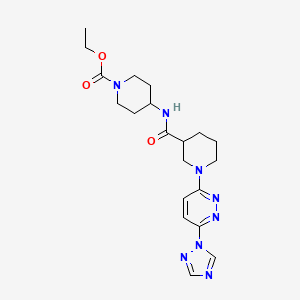
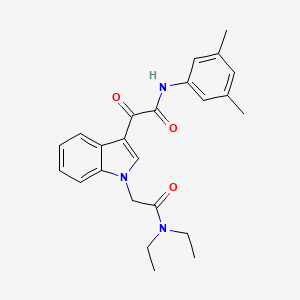
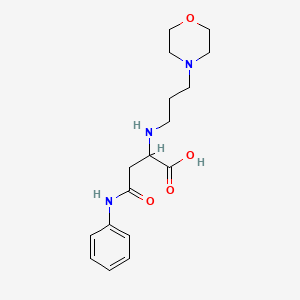
![3-(5-chloro-2-methoxybenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2615199.png)
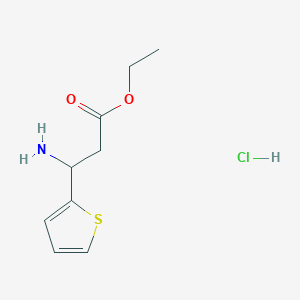
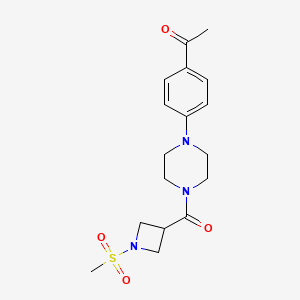
![Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate](/img/structure/B2615202.png)